5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions . The reaction can be carried out using conventional heating or microwave irradiation to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazolo[1,5-a]pyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 5,6-diarylpyrazolo[1,5-a]pyrimidines
- 6,7-diarylpyrazolo[1,5-a]pyrimidines
- Pyrazolo[1,5-a]pyrimidine derivatives with various substituents
Uniqueness
5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
33149-19-8 |
---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.7 |
Purity |
95 |
Origin of Product |
United States |
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